molecular formula C5H9F3N2O2 B13477716 2-Amino-4-(trifluoromethoxy)butanamide

2-Amino-4-(trifluoromethoxy)butanamide

Cat. No.: B13477716
M. Wt: 186.13 g/mol
InChI Key: ODMFWEFYYYJIJN-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethoxy)butanamide is an organic compound with the molecular formula C5H9F3N2O2 It is a derivative of butanamide, featuring an amino group at the second position and a trifluoromethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(trifluoromethoxy)butanamide can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. The resultant product is then converted to the desired compound through a series of steps involving the formation and disassembly of a nickel (II) complex .

Industrial Production Methods

For large-scale production, the method involving the recyclable chiral auxiliary to form the corresponding nickel (II) complex with glycine Schiff base is preferred. This method allows for the efficient preparation of enantiomerically pure derivatives of the compound, which are in high demand for drug design .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethoxy)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce simpler amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-Amino-4-(trifluoromethoxy)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-4-(trifluoromethoxy)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(trifluoromethoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

Introduction

2-Amino-4-(trifluoromethoxy)butanamide is a fluorinated amino acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Its structural characteristics suggest it may serve as a bioisostere for certain amino acids, particularly leucine, which is significant in drug design and development. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C5_5H8_8F3_3N1_1O1_1
  • Molecular Weight : 175.12 g/mol

The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which may influence its biological activity.

Pharmacological Properties

Research has indicated that this compound exhibits various biological activities that could be relevant in pharmacology:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may demonstrate anticonvulsant properties, similar to other amino acid derivatives. For instance, modifications to the structure have shown efficacy in seizure models, indicating potential therapeutic applications in epilepsy management .
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems could provide neuroprotective benefits. Its structural similarity to known neuroactive compounds suggests it may interact with glutamate transporters, enhancing synaptic transmission and protecting against excitotoxicity .
  • Antimicrobial Properties : Some studies have hinted at antimicrobial activities associated with fluorinated amino acids, which may extend to this compound. The presence of the trifluoromethoxy group could enhance the compound's interaction with microbial membranes, although specific studies are needed to confirm this activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Synthesis and Characterization of Fluorinated Amino Acids Developed a method for large-scale synthesis of fluorinated amino acids, including derivatives similar to this compound. Found that these compounds exhibit enhanced bioactivity compared to their non-fluorinated counterparts .
Anticonvulsant Activity in Mouse Models Investigated the efficacy of structurally related compounds in various seizure models (e.g., maximal electroshock). Some derivatives showed significant protective effects against seizures, suggesting a potential role for this compound in epilepsy treatment .
Pharmacokinetic Studies Conducted studies on the pharmacokinetics and metabolism of fluorinated amino acids, indicating favorable absorption and distribution characteristics that could enhance therapeutic efficacy .

Properties

Molecular Formula

C5H9F3N2O2

Molecular Weight

186.13 g/mol

IUPAC Name

2-amino-4-(trifluoromethoxy)butanamide

InChI

InChI=1S/C5H9F3N2O2/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H2,10,11)

InChI Key

ODMFWEFYYYJIJN-UHFFFAOYSA-N

Canonical SMILES

C(COC(F)(F)F)C(C(=O)N)N

Origin of Product

United States

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